N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound features a 1,2,4-thiadiazole core fused with a 1,2,3-triazole ring substituted at position 1 with a 2-fluorophenyl group and at position 5 with a methyl group. The benzamide moiety is linked via an amide bond to the thiadiazole ring. The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and may influence pharmacokinetic properties such as metabolic stability and binding affinity through halogen bonding. The molecular weight is estimated to be ~424–450 g/mol based on structurally similar analogs (e.g., ).
Properties
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-15(22-24-25(11)14-10-6-5-9-13(14)19)16-20-18(27-23-16)21-17(26)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUQFRZDATES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through multi-step organic reactions:
Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole: : This involves cycloaddition reactions, often utilizing azide and alkyne precursors in the presence of copper catalysts (CuAAC).
Synthesis of 1,2,4-thiadiazole ring: : This is typically done through condensation reactions involving hydrazides and thioureas.
Coupling reactions: : The final benzamide linkage is formed through amide bond formation, usually using carbodiimide-based coupling reagents (e.g., EDC, HOBt) under controlled temperatures and pH conditions.
Industrial Production Methods
Scaling up these synthetic steps for industrial production often involves:
Optimization of reaction conditions: : High yields and purity are achieved by refining parameters like temperature, solvent, and time.
Use of continuous flow reactors: : This can enhance reaction efficiency and safety, especially for exothermic or hazardous steps.
Purification techniques: : Employing crystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring or reduction at the thiadiazole ring, altering its electronic properties.
Substitution Reactions: : The benzamide group can participate in electrophilic substitution, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: : NaBH₄, LiAlH₄ in aprotic solvents.
Substitution: : Electrophilic reagents like halogens in the presence of a Lewis acid.
Major Products
Oxidation products include nitroso or nitro derivatives.
Reduction typically yields amine or hydroxyl derivatives.
Substitution reactions may produce halogenated or nitrated derivatives.
Scientific Research Applications
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide array of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its multi-functional groups.
Medicine: : Investigated for its potential as a drug candidate, particularly for anti-cancer and anti-microbial properties.
Industry: : Utilized in the development of new materials, including polymers and resins due to its stability and functional versatility.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Binding to enzymes or receptors, modifying their activity. The fluorophenyl and triazole groups are particularly significant in these interactions.
Pathways Involved: : Often impacts signaling pathways by inhibiting or activating specific kinases or transcription factors, resulting in altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance binding affinity via halogen interactions (e.g., 2-fluorophenyl in the target compound vs. 4-fluoro-2-methylphenyl in ).
- Steric Effects : Bulky substituents like tert-butyl () may hinder binding to flat active sites but could enhance selectivity.
2.2 Benzamide Modifications
The benzamide moiety is critical for intermolecular interactions:
- 2-Methoxy Substitution () : Improves solubility via hydrogen bonding while maintaining moderate LogP.
- 4-tert-Butyl Substitution () : Significantly increases steric bulk, which may limit conformational flexibility but improve target specificity.
Pharmacological Implications
While explicit biological data for the target compound are unavailable, structurally related compounds (e.g., ) are investigated as kinase activators. Key considerations include:
- Fluorine’s Role: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs ().
- Solubility vs. Permeability : Methoxy-substituted analogs () balance solubility and permeability, whereas tert-butyl derivatives () prioritize target engagement over bioavailability.
Biological Activity
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that integrates the structural features of triazoles and thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antifungal, antibacterial, and anticancer properties based on recent research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Core Structures : The compound features a triazole ring and a thiadiazole moiety linked to a benzamide.
- Substituents : The presence of a 2-fluorophenyl group and a methyl group at specific positions enhances its biological activity.
Antifungal Activity
Research has demonstrated that derivatives of triazoles and thiadiazoles exhibit significant antifungal properties. In particular:
- In Vivo Studies : A study evaluated the antifungal activity of triazole derivatives against various fungal pathogens such as Corynespora cassiicola and Pseudomonas syringae . Some derivatives showed promising fungicidal activity.
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| A | Corynespora cassiicola | High |
| B | Pseudomonas syringae | Moderate |
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial effects:
- Mechanism of Action : The triazole and thiadiazole components may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C | Escherichia coli | 32 µg/mL |
| D | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
- Cell Line Studies : The compound was tested against several cancer cell lines including human cervix carcinoma (HeLa) and murine leukemia (L1210). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.0 |
| L1210 | 3.0 |
| MCF7 (breast cancer) | 12.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole-Thiadiazole Linkage : This unique combination may facilitate interactions with multiple biological pathways.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
-
Study on Anticancer Activity : A recent investigation demonstrated that triazole-thiadiazole hybrids exhibited potent growth inhibition against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
"Compounds with R substituents showed enhanced anticancer activity correlating with their structural modifications" .
- Antifungal Efficacy Assessment : Another study assessed the antifungal properties of similar compounds against resistant strains of fungi and reported successful inhibition rates .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
Triazole-thiadiazole core formation : Reacting 1,3,4-thiadiazole precursors with fluorophenyl-substituted triazoles under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
Benzamide coupling : Introducing the benzamide group via nucleophilic substitution or amidation. For example, reacting 5-chlorothiazol-2-amine with benzoyl chloride derivatives in pyridine or dioxane with triethylamine as a base .
Q. Key Parameters :
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | DMF, pyridine, dioxane | |
| Base | K₂CO₃, triethylamine | |
| Temperature | Room temperature or reflux | |
| Reaction Time | 12–24 hours |
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Infrared Spectroscopy (IR) : Detect functional groups like C=O (amide I band ~1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers in thiadiazole derivatives) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or methyl groups) influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic variations:
- Fluorophenyl Substitution : The 2-fluorophenyl group enhances lipophilicity and metabolic stability, critical for membrane penetration. Compare with 3- or 4-fluoro analogs using docking studies .
- Methyl Group on Triazole : A 5-methyl group may sterically hinder enzymatic degradation. Test via stability assays in liver microsomes .
- Thiadiazole vs. Oxadiazole : Replace the 1,2,4-thiadiazole with 1,3,4-oxadiazole to assess potency differences in target binding (e.g., PFOR enzyme inhibition) .
Q. Experimental Design :
Synthesize analogs with targeted substitutions.
Perform in vitro bioassays (e.g., antimicrobial, anticancer).
Correlate activity with computational parameters (e.g., LogP, polar surface area).
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the fluorophenyl group’s electron-withdrawing effect stabilizes the triazole-thiadiazole core .
- Molecular Docking : Simulate binding to targets (e.g., PFOR enzyme). Use software like AutoDock Vina to model hydrogen bonds (e.g., N–H⋯O interactions) and π-stacking with aromatic residues .
- Solvatochromic Analysis : Assess solvent effects on electronic transitions to refine solubility predictions .
Case Study : Docking of analogous compounds (e.g., nitazoxanide derivatives) shows fluorophenyl groups form hydrophobic contacts with active-site residues, while the benzamide moiety anchors via hydrogen bonds .
Q. How should researchers resolve contradictory data in biological screening results (e.g., varying IC₅₀ values across assays)?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate via:
Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
Dose-Response Curves : Generate triplicate data with ≥6 concentrations to calculate robust IC₅₀ values.
Mechanistic Studies : Employ Western blotting or flow cytometry to confirm apoptosis vs. necrosis pathways .
Statistical Analysis : Apply ANOVA or Student’s t-test to identify significant outliers (p < 0.05) .
Example : Variability in antifungal activity of triazole-thiadiazoles may stem from differences in fungal membrane ergosterol content .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Convert the benzamide to a hydrochloride salt via HCl treatment in ethanol .
- Co-solvent Systems : Use PEG-400 or cyclodextrins in aqueous buffers (e.g., 10% DMSO in PBS) .
- Prodrug Design : Esterify the amide group (e.g., acetyl prodrug) to enhance intestinal absorption .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models post-IV and oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
